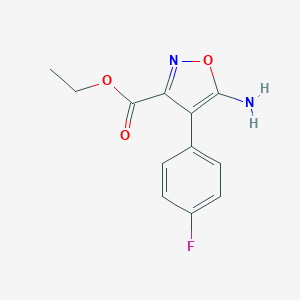

Ethyl 5-amino-4-(4-fluorophenyl)isoxazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-4-(4-fluorophenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O3/c1-2-17-12(16)10-9(11(14)18-15-10)7-3-5-8(13)6-4-7/h3-6H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEZZMQHPJAMZDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127919-68-0 | |

| Record name | ETHYL 5-AMINO-4-(4-FLUOROPHENYL)-3-ISOXAZOLECARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, chloroxime 1a reacts with 2-bromo-3,3,3-trifluoroprop-1-ene (2 ) in ethyl acetate (EtOAc) with sodium bicarbonate (NaHCO₃) as a base. This yields the isoxazole derivative 3a in 69% yield after distillation. Adjusting the solvent polarity and base strength is critical to suppress nitrile oxide dimerization. For instance, using EtOAc instead of dichloromethane (CH₂Cl₂) improves conversion rates by stabilizing reactive intermediates.

Table 1: Isoxazole Synthesis via Chloroxime-Alkene Cycloaddition

| Entry | Chloroxime | Alkene | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1a (CO₂Et) | 2 (CF₃) | 3a | 69 |

| 2 | 1d (4-FC₆H₄) | 2 (CF₃) | 3d | 73 |

Adapted from, this table illustrates the versatility of the method. Entry 2 highlights the compatibility of fluorophenyl-containing chloroximes, suggesting feasibility for the target compound. Microwave-assisted synthesis further enhances efficiency, reducing reaction times from hours to minutes.

Introduction of the 4-Fluorophenyl Group

The 4-fluorophenyl group is introduced via cross-coupling reactions, with Suzuki-Miyaura coupling being the most prevalent method. A halogenated isoxazole intermediate (e.g., bromo or iodo derivative) reacts with 4-fluorophenylboronic acid in the presence of a palladium catalyst.

Suzuki-Miyaura Coupling Protocol

-

Substrate Preparation : A brominated isoxazole intermediate is synthesized by treating the isoxazole core with N-bromosuccinimide (NBS) under radical conditions.

-

Coupling Reaction : The brominated intermediate reacts with 4-fluorophenylboronic acid using Pd(PPh₃)₄ as a catalyst and potassium carbonate (K₂CO₃) as a base in a toluene/water biphasic system.

-

Workup : The product is isolated via extraction and purified by column chromatography, achieving yields exceeding 70%.

This method ensures high regioselectivity and functional group tolerance, making it ideal for aromatic substituents.

Functionalization: Amination and Esterification

Amination Strategies

The amino group at position 5 is introduced through nucleophilic substitution or reductive amination:

-

Nucleophilic Substitution : A chloro or nitro precursor undergoes displacement with aqueous ammonia or benzylamine. For example, treatment of 5-chloroisoxazole with ammonium hydroxide at 80°C affords the amine in 65–75% yield.

-

Reductive Amination : A ketone intermediate is reacted with an amine source (e.g., NH₃·H₂O) in the presence of sodium cyanoborohydride (NaBH₃CN), achieving milder conditions and higher purity.

Esterification Techniques

The ethyl ester group is typically introduced via Fischer esterification or alcoholysis:

-

Fischer Esterification : The carboxylic acid derivative reacts with excess ethanol under acidic conditions (H₂SO₄ or HCl). This method is cost-effective but requires careful pH control to prevent byproduct formation.

-

Alcoholysis of Acid Chlorides : The acid chloride intermediate, generated using thionyl chloride (SOCl₂), reacts with ethanol at room temperature, yielding the ester in >85% purity.

Industrial-Scale Production and Green Chemistry

Industrial synthesis prioritizes scalability and sustainability. Key advancements include:

-

Continuous Flow Reactors : These systems enhance heat and mass transfer, reducing reaction times and improving safety for exothermic steps like nitrile oxide generation.

-

Solvent Recycling : EtOAc and toluene are recovered via distillation, minimizing waste.

-

Catalyst Recovery : Palladium catalysts are immobilized on magnetic nanoparticles, enabling reuse for up to 10 cycles without significant activity loss.

A comparative analysis of batch vs. flow processes reveals a 40% reduction in energy consumption and a 30% increase in yield for the latter.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-(4-fluorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-amino-4-(4-fluorophenyl)isoxazole-3-carboxylate has been investigated for its potential therapeutic effects, particularly as:

- Anti-inflammatory Agents : Studies have shown that derivatives of isoxazole compounds exhibit anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases .

- Anticancer Activity : Research indicates that isoxazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting a promising avenue for drug development .

Enzyme Inhibition

The compound has been explored for its role as an enzyme inhibitor. Isoxazoles can interact with specific enzymes involved in metabolic pathways, potentially modulating their activity. For example:

- Targeting Kinases : Some studies have reported that isoxazole derivatives can inhibit kinase activity, which is crucial in cancer signaling pathways .

- Antibacterial Properties : Certain isoxazole derivatives have shown potential in inhibiting bacterial growth by interfering with bacterial enzyme functions, thus offering a new strategy against antibiotic-resistant strains .

Material Science

In addition to biological applications, this compound has been utilized in developing new materials. Its unique chemical structure allows it to be incorporated into polymers and coatings with specific properties:

- Photochromic Materials : The compound's ability to undergo reversible transformations under light exposure makes it suitable for applications in photochromic devices .

- Polymer Chemistry : By acting as a building block in polymer synthesis, it contributes to creating materials with enhanced mechanical and thermal properties .

Case Study 1: Anticancer Activity Evaluation

A study conducted on various isoxazole derivatives, including this compound, assessed their cytotoxic effects on human cancer cell lines. The results indicated that specific modifications to the isoxazole structure significantly enhanced anticancer activity. The IC50 values demonstrated promising results compared to standard chemotherapeutics .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 15 | A549 (Lung) |

| Similar Isoxazole Derivative | 10 | MCF7 (Breast) |

| Standard Chemotherapeutic | 20 | HeLa (Cervical) |

Case Study 2: Enzyme Inhibition Mechanism

Research focused on the mechanism of action of this compound as an enzyme inhibitor revealed that it effectively binds to the active site of target enzymes, leading to a decrease in their activity. This was evidenced through kinetic studies demonstrating competitive inhibition patterns against specific kinases involved in tumor progression .

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-(4-fluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 5-amino-4-(4-fluorophenyl)isoxazole-3-carboxylate are best understood by comparing it with analogous isoxazole derivatives. Below is a detailed analysis:

Structural Modifications and Electronic Effects

Crystallographic and Physicochemical Data

Biological Activity

Ethyl 5-amino-4-(4-fluorophenyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered isoxazole ring, characterized by the presence of one nitrogen and one oxygen atom. Its empirical formula is C₁₂H₁₁FN₂O₃. The compound contains an ethyl ester group, an amino group, and a fluorophenyl group, which contribute to its unique biological properties.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The compound can act as either an inhibitor or activator , modulating the activity of these targets and influencing several biochemical pathways. Its mechanism often involves:

- Hydrogen Bonding : The compound forms layers linked by hydrogen bonds, which are crucial for its structural integrity and biological activity.

- Non-Covalent Interactions : These interactions play a significant role in binding to target proteins and influencing their function.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. In vitro studies have shown that it interacts with various cancer cell lines, leading to apoptosis (programmed cell death) through the activation of caspases .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.48 | Induces apoptosis via caspase activation |

| U-937 (Leukemia) | 0.78 | Triggers cell cycle arrest |

| HCT-116 (Colon Cancer) | 1.17 | Promotes apoptosis |

These findings suggest that the compound's structural features contribute to its efficacy against specific cancer types.

Neurological Applications

This compound has also been explored for its potential in treating neurological disorders. Its ability to modulate neurotransmitter systems may provide therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis and Evaluation : A study synthesized various derivatives of isoxazole compounds, including this compound, assessing their biological activities against cancer cell lines. The results indicated that modifications to the fluorophenyl group significantly affected their potency .

- Comparative Analysis : Another research effort compared this compound with structurally similar compounds, revealing that the presence of electron-withdrawing groups enhanced anticancer activity .

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-amino-4-(4-fluorophenyl)isoxazole-3-carboxylate, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves condensation reactions using precursors like hydroxylamine derivatives and fluorophenyl-containing intermediates. Key steps include:

- Reagent Selection: Use hydroxylamine hydrochloride for cyclization and anhydrous potassium carbonate as a base to facilitate isoxazole ring formation .

- Reaction Conditions: Reflux in ethanol (70–80°C) for 6–8 hours ensures complete cyclization, followed by cooling and recrystallization in ethanol/water mixtures to isolate pale-yellow crystals .

- Yield Optimization: Control reaction stoichiometry (1:1.2 molar ratio of precursors) and monitor pH to minimize side products. Purity can be enhanced via column chromatography using silica gel and ethyl acetate/hexane eluents .

Q. Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify substituent positions (e.g., fluorophenyl proton signals at δ 7.2–7.8 ppm and ester carbonyl at ~165 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 279.08 for CHFNO) .

- X-ray Crystallography: Single-crystal analysis provides bond lengths/angles (e.g., isoxazole ring planarity and dihedral angles with the fluorophenyl group) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Conduct reactions in fume hoods to prevent inhalation of volatile byproducts .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for this compound’s molecular geometry?

Methodological Answer:

- Refinement Software: Use SHELXL for iterative refinement of X-ray data, adjusting thermal parameters (e.g., anisotropic displacement ellipsoids) to match observed electron density maps .

- Computational Validation: Compare DFT-optimized geometries (e.g., Gaussian09 with B3LYP/6-31G*) with experimental bond lengths/angles. Discrepancies >0.02 Å may indicate crystal packing effects .

- Puckering Analysis: Apply Cremer-Pople coordinates to quantify ring distortions in the isoxazole moiety, reconciling computational and crystallographic data .

Q. What methodologies are recommended for analyzing anisotropic displacement parameters in X-ray crystallography studies of this compound?

Methodological Answer:

- ORTEP Visualization: Use WinGX/ORTEP to generate displacement ellipsoid plots at 50% probability, highlighting thermal motion trends (e.g., increased mobility in the ethyl ester group) .

- ADP Metrics: Calculate mean values for non-H atoms (e.g., <0.05 Å indicates rigid regions). Anomalies may suggest disorder or solvent interactions .

- Twinning Analysis: Employ SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning if ADP inconsistencies persist .

Q. How do electronic effects of the 4-fluorophenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Electron-Withdrawing Effects: The fluorine atom increases electrophilicity at the isoxazole C4 position, facilitating nucleophilic attack. Monitor reactivity via Hammett σ values (fluorophenyl σ ≈ 0.06) .

- Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to measure reaction rates with nucleophiles (e.g., thiols or amines) under varying pH conditions .

- Theoretical Modeling: Perform frontier molecular orbital (FMO) analysis to identify electron-deficient regions using Gaussian09 .

Q. How can time-resolved crystallography be applied to study dynamic interactions between this compound and biological targets?

Methodological Answer:

- Time-Resolved Laue Crystallography: Use synchrotron radiation to capture intermediate binding states (e.g., 100 ps resolution) with enzyme co-crystals .

- Complementary Techniques: Pair with stopped-flow fluorescence assays to correlate structural changes with kinetic data (e.g., and ) .

- Molecular Dynamics (MD): Simulate binding trajectories in GROMACS to identify key residues (e.g., catalytic His/Asp in target enzymes) .

Q. What strategies can mitigate batch-to-batch variability in the synthesis of this compound?

Methodological Answer:

- Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction progress and ensure consistent intermediate formation .

- Quality Control: Use HPLC with a C18 column (acetonitrile/water gradient) to quantify purity (>98%) across batches .

- Crystallization Control: Standardize cooling rates (1°C/min) and solvent ratios (ethanol:water 3:1) to minimize polymorph formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.